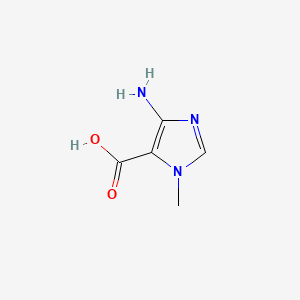

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPJOQALCDNLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747011 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858512-11-5 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid

Introduction

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and many approved drugs.[1][2][3] Its unique electronic characteristics and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[4] This specific derivative, identified by CAS Number 858512-11-5 , incorporates key functional groups—an amino group, a carboxylic acid, and an N-methyl group—that make it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, offering both established data and detailed, field-proven experimental protocols for their determination. The information herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Caption: 2D Structure of the title compound.

Core Physicochemical Properties

The functional characteristics of a molecule are dictated by its physical and chemical properties. For a potential drug intermediate, understanding these parameters is crucial for predicting its behavior in both chemical reactions and biological systems.[7][8]

| Property | Value / Description | Rationale & Significance |

| IUPAC Name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | Standardized nomenclature ensures unambiguous identification.[9] |

| CAS Number | 858512-11-5 | A unique identifier for chemical substance registration.[5] |

| Molecular Formula | C₅H₈N₄O₂ | Derived from the chemical structure. |

| Molecular Weight | 156.14 g/mol | Calculated from the molecular formula; essential for stoichiometric calculations. |

| Appearance | White to off-white crystalline powder (predicted). | A fundamental physical property for initial identification and quality control.[10] |

| Melting Point | Requires experimental determination. | A sharp melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.[11] |

| Boiling Point | Decomposes before boiling (predicted). | The presence of strong intermolecular hydrogen bonds from the carboxylic acid and amino groups suggests thermal decomposition at high temperatures. |

| Solubility | Expected to be soluble in aqueous acid and base; sparingly soluble in neutral water and non-polar organic solvents. | The amphoteric nature, with a basic amino group and an acidic carboxyl group, dictates its pH-dependent solubility, a critical factor for reaction conditions and purification. |

| pKa (Acid Dissociation Constant) | Requires experimental determination. Two primary values are expected: one for the carboxylic acid (acidic, ~pH 2-4) and one for the protonated amino/imidazole moiety (basic, ~pH 6-8). | pKa values govern the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.[12][13] |

Spectral Data and Structural Elucidation

Spectroscopic techniques provide a fingerprint of the molecule, allowing for definitive structural confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is predicted to show a singlet for the N-methyl protons (δ ≈ 3.7-4.0 ppm), a singlet for the C2-H proton on the imidazole ring (δ ≈ 7.5-8.0 ppm), and broad, exchangeable signals for the amino (NH₂) and carboxylic acid (COOH) protons.[14][15] The exact chemical shifts can vary based on solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the five unique carbon atoms: the carboxylic acid carbonyl carbon (δ ≈ 160-170 ppm), three imidazole ring carbons (δ ≈ 110-150 ppm), and the N-methyl carbon (δ ≈ 30-35 ppm).[16]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecule's exact mass, confirming its molecular weight and formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands confirming the presence of key functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid (≈ 2500-3300 cm⁻¹), N-H stretching from the amino group (≈ 3100-3500 cm⁻¹), a sharp C=O stretch from the carboxyl group (≈ 1680-1710 cm⁻¹), and C=N/C=C stretches from the imidazole ring (≈ 1450-1600 cm⁻¹).[8][16]

Experimental Protocols: A Practical Guide

The trustworthiness of research relies on reproducible experimental methods. The following protocols are self-validating systems for characterizing the core physicochemical properties of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid.

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive measure of a compound's purity. A pure crystalline solid will have a sharp, well-defined melting point. This protocol uses a standard laboratory apparatus to determine this value by controlled heating.[17]

Methodology:

-

Sample Preparation: Ensure the compound is completely dry. Place a small amount (1-2 mg) of the finely powdered sample into a capillary tube, sealing one end. Tap the tube gently to pack the sample to a height of 2-3 mm.[18]

-

Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.[19]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[17][18]

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.

Safety: Always wear safety goggles. The apparatus becomes very hot; handle with care.[17]

Protocol 2: Solubility Classification

Causality: This systematic approach uses solvents of varying pH to classify the compound based on its acid-base properties, leveraging the principle that salts are more water-soluble than their corresponding neutral forms.

-

Water Solubility: To ~25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.

-

5% HCl Solubility: If insoluble in water, use a fresh sample. Add 0.75 mL of 5% aqueous HCl. Vigorous shaking and observation of dissolution indicate the presence of a basic group (like the amino group).

-

5% NaOH Solubility: If insoluble in water, use a fresh sample. Add 0.75 mL of 5% aqueous NaOH. Dissolution indicates the presence of an acidic group (like the carboxylic acid).

-

5% NaHCO₃ Solubility: If soluble in NaOH, test a fresh sample with 5% aqueous NaHCO₃. Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ confirms a sufficiently strong acid, such as a carboxylic acid.[22]

Protocol 3: Acquisition of NMR Spectra

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected. The chemical shifts (δ) are referenced to a known standard, typically tetramethylsilane (TMS).

Significance in Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous marketed drugs for a wide range of therapeutic areas, including anticancer, antifungal, and antiviral agents.[1][2][3][24] The title compound, 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, serves as a highly valuable building block for several reasons:

-

Synthetic Handles: The amino and carboxylic acid groups are prime locations for chemical modification. The amino group can be acylated or alkylated, while the carboxylic acid can be converted to esters or amides, allowing for the construction of large, diverse chemical libraries for screening.[4][25]

-

Bioisosteric Replacement: The substituted imidazole ring can act as a bioisostere for other ring systems, like purines, enabling it to interact with ATP binding sites in enzymes such as kinases, which are major targets in cancer therapy.[25]

-

Physicochemical Property Modulation: The ability to modify the functional groups allows medicinal chemists to fine-tune critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity and improve cell membrane permeability.[7] Controlling properties like pKa and solubility is fundamental to designing a successful drug candidate.[8][26]

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is more than a simple chemical compound; it is a strategically designed building block for the advancement of pharmaceutical research. Its physicochemical properties—governed by its amphoteric nature and rigid heterocyclic core—provide a foundation for its utility. A thorough understanding and experimental validation of its melting point, solubility, pKa, and spectral characteristics are the first steps in harnessing its potential. By providing both the data and the detailed methodologies for its characterization, this guide serves as a critical resource for scientists aiming to leverage this versatile imidazole derivative in the rational design of novel therapeutics.

References

- Determination of Melting Point. (n.d.).

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).

- Carboxylic Acid Unknowns and Titration. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).

- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.).

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF.

- Melting point determination. (n.d.).

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). PMC - NIH.

- Measuring the Melting Point. (2023). Westlab Canada.

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PMC - PubMed Central.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). PDF - Scribd.

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). ACS Central Science - ACS Publications.

- Physicochemical Properties. (2023). Books - The Royal Society of Chemistry.

- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.).

- Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles. (n.d.). The Royal Society of Chemistry.

- A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. (n.d.). Benchchem.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Physicochemical Properties. (n.d.). Pacific BioLabs.

- 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylic Acid. (n.d.). ShenZhen Jianbamboo Biotechnology Co. Ltd.

- 4-Amino-1H-imidazole-5-carbonitrile. (n.d.). Chem-Impex.

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.

- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (n.d.). NIH.

- What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. (n.d.). FAQ.

- Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. (2016). YouTube.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylic Acid-SHENZHEN JIANZHU TECHNOLOGY CO.,LTD [m.n-jz.com]

- 6. Page loading... [wap.guidechem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. rsc.org [rsc.org]

- 17. pennwest.edu [pennwest.edu]

- 18. byjus.com [byjus.com]

- 19. westlab.com [westlab.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. rsc.org [rsc.org]

- 24. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of the spectral analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, its structural elucidation is paramount for understanding its chemical behavior and potential therapeutic applications. This document details the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the comprehensive characterization of this molecule. Each section is designed to offer researchers, scientists, and drug development professionals a robust framework for interpreting spectral data, ensuring scientific integrity and fostering innovation in the field.

Introduction: The Significance of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid belongs to the versatile class of imidazole derivatives, which are integral components of many biologically active molecules. The imidazole ring is a fundamental building block in numerous natural products and pharmaceuticals. The presence of an amino group, a carboxylic acid, and an N-methyl group on the imidazole scaffold of the title compound suggests a rich chemical functionality, making it a valuable synthon in the design of novel therapeutic agents. Accurate and comprehensive spectral analysis is the cornerstone of its chemical characterization, providing unequivocal evidence of its structure and purity. This guide will systematically dissect the spectral signatures of this molecule, offering insights into how each functional group contributes to the overall spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Theoretical Basis

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows for the differentiation of chemically distinct atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Integrate the resulting peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid in DMSO-d₆ is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | Imidazole C2-H | The proton at the C2 position of the imidazole ring is typically deshielded and appears as a singlet. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. |

| ~3.6 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom of the imidazole ring will appear as a sharp singlet. |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded due to hydrogen bonding and appears as a very broad singlet at a downfield chemical shift.[1] |

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would likely display the following resonances:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~140-150 | C4 (Amino-substituted) | The carbon atom attached to the amino group is deshielded. |

| ~135-145 | C2 | The C2 carbon of the imidazole ring. |

| ~110-120 | C5 (Carboxy-substituted) | The carbon atom attached to the carboxylic acid group. |

| ~30-35 | N-CH₃ | The carbon of the N-methyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis

Covalent bonds in a molecule are not rigid; they can stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. The specific frequencies of absorption are characteristic of the types of bonds and the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the infrared spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Predicted IR Spectral Data and Interpretation

The IR spectrum of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is expected to exhibit the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-3500 | N-H Stretch | Amino (-NH₂) | The N-H stretching vibrations of the primary amine will appear in this region, likely as two distinct peaks. |

| 2500-3300 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad absorption due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer is a hallmark of this functional group.[1] |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | The carbonyl stretch of the carboxylic acid will be a strong, sharp peak. Conjugation with the imidazole ring may shift this to a slightly lower wavenumber. |

| ~1600-1650 | N-H Bend | Amino (-NH₂) | The scissoring vibration of the primary amine. |

| ~1500-1600 | C=N and C=C Stretch | Imidazole Ring | Aromatic ring stretching vibrations. |

| ~1200-1300 | C-O Stretch | Carboxylic Acid (-COOH) | The C-O single bond stretch of the carboxylic acid. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Theoretical Basis

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then accelerated and separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion at a specific m/z, generating a mass spectrum.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of formic acid or ammonia to promote ionization.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated by their m/z ratio.

Predicted Mass Spectrum and Interpretation

For 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (C₅H₇N₃O₂), the molecular weight is 141.13 g/mol .

-

Molecular Ion Peak ([M+H]⁺): In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule at an m/z of 142.1.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural insights. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da).[2] For imidazole derivatives, fragmentation can involve the loss of small molecules like NH₃ from the amino group or cleavage of the ring substituents. The stable imidazole ring itself is less likely to fragment.[3]

Predicted Fragmentation Table:

| m/z | Proposed Fragment | Loss |

| 142.1 | [M+H]⁺ | - |

| 125.1 | [M+H - NH₃]⁺ | Ammonia |

| 97.1 | [M+H - COOH]⁺ | Carboxyl Radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems and aromatic rings.

Theoretical Basis

Molecules with π-electrons or non-bonding electrons can absorb energy in the UV or visible region of the electromagnetic spectrum, promoting these electrons from a lower energy molecular orbital (the highest occupied molecular orbital, HOMO) to a higher energy one (the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

-

Blank Correction: A spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

Predicted UV-Vis Spectrum and Interpretation

The imidazole ring is an aromatic heterocycle and is expected to exhibit UV absorption. The presence of the amino and carboxylic acid groups as auxochromes will influence the position and intensity of the absorption bands. It is anticipated that 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid will show strong absorption in the UV region, likely between 200 and 300 nm, characteristic of π → π* transitions within the conjugated imidazole system.

Conclusion

The comprehensive spectral analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, utilizing a combination of NMR, IR, MS, and UV-Vis spectroscopy, provides a complete and unambiguous structural characterization. This guide has outlined the theoretical principles, practical methodologies, and expected spectral data for this important heterocyclic compound. By understanding the unique spectral signatures of this molecule, researchers and drug development professionals can confidently verify its identity and purity, paving the way for its application in the synthesis of novel and potentially life-saving therapeutics. The synergistic application of these analytical techniques underscores the importance of a multi-faceted approach to chemical characterization in modern scientific research.

References

-

LibreTexts. (2021, December 27). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. Retrieved from [Link]

Sources

Infrared (IR) and Mass Spectrometry (MS) data for 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid

Introduction

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is a substituted imidazole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Its structure combines a carboxylic acid, a primary amine, and a methylated imidazole ring, suggesting a rich and informative spectroscopic profile. Accurate interpretation of its IR and MS data is critical for structural confirmation, purity assessment, and understanding its chemical behavior. This guide provides a detailed predictive analysis of these key analytical techniques.

PART 1: Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is expected to be complex, exhibiting characteristic absorption bands from the carboxylic acid, primary amine, and the imidazole ring. The zwitterionic character of the molecule, due to the presence of both an acidic (carboxylic acid) and a basic (amino and imidazole nitrogens) group, will significantly influence the spectrum, particularly in the solid state.

Predicted Characteristic IR Absorption Bands

The following table summarizes the anticipated key absorption bands. The presence of strong intermolecular hydrogen bonding in the solid state is expected to cause significant broadening of the O-H and N-H stretching vibrations.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands possible (asymmetric & symmetric) |

| 3200 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~1650 - 1600 | N-H Bend | Primary Amine (-NH₂) | Medium to Strong |

| ~1600 - 1450 | C=C and C=N Stretch | Imidazole Ring | Medium to Strong, multiple bands |

| ~1440 - 1395 | O-H Bend | Carboxylic Acid (-COOH) | Medium |

| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~950 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |

Causality Behind Spectral Predictions

The broadness of the O-H stretch from 3200-2500 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer. The primary amine N-H stretches are also expected to be broad due to hydrogen bonding. The C=O stretching frequency is predicted in the typical range for a carboxylic acid conjugated with the imidazole ring. Ring stretching vibrations of the substituted imidazole will appear in the fingerprint region between 1600 and 1450 cm⁻¹. For comparison, the IR spectrum of the related 1H-Imidazole-4-carboxylic acid shows characteristic broad absorptions for the carboxylic acid O-H and a strong C=O stretch.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a standard method for obtaining a solid-state IR spectrum, which is self-validating through routine background collection and instrument diagnostics.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical step as it subtracts the absorbance of the atmosphere and the ATR crystal itself from the sample spectrum.

-

Sample Application: Place a small amount of the solid 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform baseline correction if necessary.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal.

Workflow for IR Data Acquisition and Analysis

Caption: Workflow for ATR-FTIR analysis.

PART 2: Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques. Given the polarity and potential zwitterionic nature of the compound, ESI would likely yield a strong signal for the protonated molecule [M+H]⁺.

Predicted Molecular Ion and Major Fragments

The molecular formula of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is C₅H₇N₃O₂.

-

Monoisotopic Mass: 141.0538 Da

-

Predicted [M+H]⁺ (ESI): 142.0616 m/z

The fragmentation of this molecule is expected to proceed through characteristic losses of small, stable neutral molecules from the protonated molecular ion.

| Predicted m/z | Ion Formula | Proposed Fragmentation |

| 142.0616 | [C₅H₈N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 125.0590 | [C₅H₇N₃O]⁺ | Loss of H₂O from [M+H]⁺ |

| 97.0609 | [C₅H₇N₃]⁺ | Loss of COOH radical from M⁺• (EI) or CO₂ from [M+H]⁺ followed by proton loss |

| 96.0534 | [C₄H₆N₃]⁺ | Loss of CO₂ from [M+H]⁺ |

Causality Behind Fragmentation Predictions

The most labile proton is on the carboxylic acid, but in the gas phase during ESI, protonation could also occur on the amino group or one of the imidazole nitrogens.

-

Loss of Water (H₂O): The initial loss of water (18 Da) from the protonated molecule is a common fragmentation pathway for carboxylic acids, proceeding via the elimination of the hydroxyl group and a proton from an adjacent position.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of CO₂ (44 Da), is another highly characteristic fragmentation of carboxylic acids. This would lead to the fragment at m/z 96.

-

Imidazole Ring Fragmentation: Subsequent fragmentation would likely involve the cleavage of the imidazole ring, though these fragments are harder to predict without experimental data.

The mass spectrum of the related compound, methyl 5-amino-1H-imidazole-4-carboxylate, shows a molecular ion at m/z 141 and a significant fragment at m/z 109, corresponding to the loss of methanol (CH₃OH), which is analogous to the predicted loss of water from our target molecule.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for acquiring a mass spectrum using a standard ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Sample Preparation: Dissolve a small amount (~1 mg) of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid in a suitable solvent system (~1 mL). A common choice is a mixture of water and methanol (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺ ions.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Method Setup: Set up the instrument parameters. Key parameters include:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: ~3-4 kV

-

Drying Gas (N₂) Flow and Temperature: Optimize for desolvation.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and expected fragments.

-

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Tandem MS (MS/MS) for Fragmentation: To confirm the structure, perform a product ion scan. Select the predicted [M+H]⁺ ion (m/z 142.06) as the precursor ion and apply collision energy (Collision-Induced Dissociation - CID) to induce fragmentation. Acquire the spectrum of the resulting fragment ions. This provides direct evidence for the proposed fragmentation pathways.

Predicted ESI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS.

Note: The DOT script calculation is illustrative; the correct m/z values are in the table.

Conclusion

This guide provides a theoretically grounded prediction of the IR and MS spectral data for 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid. The analysis is based on the known spectroscopic behavior of its constituent functional groups and data from closely related molecules. The key predicted IR features include broad O-H and N-H stretching bands and a strong C=O absorption. The mass spectrum is expected to show a protonated molecular ion at m/z 142.06, with primary fragmentation pathways involving the loss of water and carbon dioxide. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. This predictive framework serves as a valuable tool for any scientist working with this compound, facilitating its unambiguous identification and characterization.

References

-

PubChem . methyl 5-amino-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook . Imidazole-4(5)-carboxamide, 5-(4)-amino-, hydrochloride. National Institute of Standards and Technology. [Link]

-

PubChem . 5-Amino-1-methyl-1H-imidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

Sources

Biological activity of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Amino-1-methyl-1H-imidazole-5-carboxylic Acid and Its Derivatives

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active compounds. This guide focuses on a specific, highly versatile scaffold: 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid. This core structure serves as a foundational building block for the synthesis of derivatives with a broad spectrum of pharmacological activities. We will provide an in-depth exploration of the anti-inflammatory, immunomodulatory, anticancer, and antimicrobial properties of these compounds. This document is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. By synthesizing data from authoritative sources, this guide aims to be a comprehensive resource for advancing research and development in this promising area of medicinal chemistry.

The 4-Amino-1-methyl-1H-imidazole-5-carboxylic Acid Scaffold: A Privileged Structure

The 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid molecule is a heterocyclic compound featuring an imidazole ring substituted with an amino group, a methyl group, and a carboxylic acid. This arrangement of functional groups provides multiple points for chemical modification, making it an ideal starting point for creating diverse chemical libraries. The carboxylic acid moiety, in particular, is readily converted into amides, esters, and other functional groups, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.

Caption: Chemical structure of the core scaffold.

Anti-inflammatory and Immunomodulatory Activities

Derivatives of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Research has focused on the synthesis of N-substituted 5-carboxamides, which have shown remarkable effects on cellular immune and inflammatory responses in vitro, with some compounds exhibiting activity comparable to reference drugs like ibuprofen.[1]

Mechanism of Action

The anti-inflammatory effects of these derivatives are multifaceted. Studies indicate they can influence key inflammatory pathways. For instance, certain derivatives have been shown to modulate the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.[2] More recently, imidazole derivatives have been investigated as inhibitors of p38 MAP kinase, a critical enzyme in the signal transduction pathway of inflammation.[3] By inhibiting p38 MAP kinase, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which are central to the inflammatory cascade.[4]

Caption: Simplified inflammatory pathway showing p38 MAP kinase inhibition.

Key Derivatives and Structure-Activity Relationships

One notable derivative, 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide, demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced edema test.[1][2] A comparative study with an isosteric isothiazole derivative revealed that replacing the isothiazole core with an imidazole ring led to a considerable reduction in toxicity while preserving the anti-inflammatory and immunotropic properties.[1][2] This highlights the importance of the imidazole scaffold in achieving a favorable therapeutic index.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard in vivo method for screening acute anti-inflammatory activity.

-

Animal Acclimatization: Wistar rats are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the synthesized imidazole derivatives. The compounds are typically administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Inflammation: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group. Statistical significance is determined using an appropriate test like ANOVA followed by Dunnett's test.

Anticancer Potential

The imidazole scaffold is a recurring motif in a number of approved anticancer drugs, including dacarbazine and bendamustine.[5][6] Derivatives of 4-amino-1-methyl-1H-imidazole-5-carboxylic acid have also been explored for their antiproliferative activities against a range of human cancer cell lines.

Mechanisms of Cytotoxicity

The anticancer effects of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with cell cycle progression. A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks found that the lead compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), induced early apoptosis in HeLa and HT-29 cells.[7] This apoptotic induction was associated with a significant reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[7] Furthermore, this compound was found to inhibit tumor cell colony formation and migration, suggesting a multi-faceted anticancer effect.[7]

Caption: Workflow for evaluating the anticancer activity of novel compounds.

Structure-Activity Insights

Structure-activity relationship studies have revealed that the nature of the substituent at the N-1 position of the imidazole ring is critical for anticancer activity. For a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, it was found that derivatives with long alkyl chains (e.g., a dodecyl chain) at the N-1 position exhibited the most potent inhibitory effects on cancer cell growth and proliferation.[7] This suggests that lipophilicity plays a crucial role in the compound's ability to interact with its cellular target or traverse cell membranes.

Data Summary: In Vitro Anticancer Activity

| Compound ID | Substituent (at N-1) | Target Cell Line | IC₅₀ (µM) | Reference |

| 5e | Dodecyl | HeLa (Cervical) | 0.737 ± 0.05 | [7] |

| 5e | Dodecyl | HT-29 (Colon) | 1.194 ± 0.02 | [7] |

Experimental Protocol: MTT Assay for Cell Proliferation

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Properties

The imidazole core is also a key feature of many antifungal and antibacterial agents. Derivatives of imidazole-4-carboxylic acid have been synthesized and screened for their ability to inhibit the growth of various pathogenic microorganisms.[8]

Spectrum of Activity

Synthesized derivatives have shown promising activity against a range of pathogens. In vitro screening has confirmed efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, and fungi like Candida albicans.[8] Further studies on substituted imidazolones, derived from related scaffolds, also produced significant antibacterial activities, with specific substitutions greatly enhancing potency.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compounds are serially diluted (two-fold) in the broth medium across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a compelling range of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The ease of modification of the carboxylic acid and the N-1 position allows for extensive exploration of structure-activity relationships, enabling the optimization of both potency and safety profiles.

Future research should focus on:

-

Lead Optimization: Further modifying the most potent compounds to improve their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Target Identification: Elucidating the precise molecular targets for the most active compounds to better understand their mechanisms of action.

-

In Vivo Efficacy: Advancing promising candidates into more complex in vivo models of disease to validate their therapeutic potential.

By continuing to explore the chemical space around this versatile scaffold, the scientific community can unlock new and effective treatments for a host of human diseases.

References

-

Regiec, A., Mastalarz, H., Miedzybrodzki, R., Smietanska, K., & Jasztold-Howorko, R. (2006). Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. Letters in Drug Design & Discovery, 3(3), 192–199. [Link]

-

Sci-Hub. (n.d.). Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. Retrieved from [Link]

-

Batah, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

-

Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. PubMed Central. [Link]

-

Charton, J., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. [Link]

-

Anas, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

-

Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

-

Abbas, S. Y., et al. (2006). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. PubMed. [Link]

-

Wang, Y., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

-

Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. International journal of health sciences. [Link]

-

Oriental Journal of Chemistry. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives / Letters in Drug Design & Discovery, 2006 [sci-hub.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid

For Immediate Release

SOUTH SAN FRANCISCO, CA – January 22, 2026 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the potential therapeutic targets of the novel compound 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid. As a Senior Application Scientist, this document synthesizes current knowledge of related imidazole-based compounds to build a robust, evidence-based framework for identifying and validating the therapeutic promise of this specific molecule.

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and capacity for hydrogen bonding have led to its incorporation into numerous clinically significant drugs. This guide focuses on 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, a molecule that combines several key pharmacophoric features, suggesting a rich potential for therapeutic intervention across various disease areas.

Deconstructing the Pharmacophore: Clues to Potential Therapeutic Targets

The structure of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid provides critical insights into its potential biological activity. By examining its constituent parts—the aminoimidazole core, the N-methyl group, and the carboxylic acid moiety—we can extrapolate from existing knowledge of similar compounds to hypothesize its primary therapeutic targets.

The Aminoimidazole Carboxamide Backbone: A Gateway to Metabolic and Proliferative Control

The core structure of our molecule of interest is closely related to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a well-studied activator of AMP-activated protein kinase (AMPK).[2][3] AMPK is a master regulator of cellular energy homeostasis, and its activation has profound therapeutic implications.

-

Potential Target 1: AMP-activated Protein Kinase (AMPK)

-

Scientific Rationale: AICAR, upon cellular uptake, is converted to ZMP, an AMP analogue, which allosterically activates AMPK. The structural similarity of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid to the aminoimidazole carboxamide portion of AICAR suggests it may act as a direct or indirect modulator of the AMPK signaling pathway. AMPK activation is a validated therapeutic strategy in oncology, metabolic syndrome, and inflammatory diseases.[2][4][5]

-

Therapeutic Implications:

-

Oncology: Activation of AMPK can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[2]

-

Metabolic Disease: AMPK activation improves glucose homeostasis and insulin sensitivity, making it a target for type 2 diabetes.[4][6]

-

Inflammatory Disorders: AMPK has anti-inflammatory effects through the negative regulation of NF-κB signaling.[3]

-

-

-

Potential Target 2: 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (ATIC)

-

Scientific Rationale: ATIC is a crucial enzyme in the de novo purine biosynthesis pathway.[7] The aminoimidazole carboxamide scaffold is a known substrate for this enzyme. Methotrexate, a widely used anti-inflammatory and anti-cancer drug, exerts part of its effect through the inhibition of ATIC by its polyglutamated metabolites.[7]

-

Therapeutic Implications:

-

Autoimmune Diseases and Cancer: Inhibition of ATIC can disrupt purine synthesis, thereby impeding the proliferation of rapidly dividing cells like lymphocytes and cancer cells.

-

-

The Imidazole-Carboxylic Acid Moiety: Targeting Enzymes and Receptors

The presence of a carboxylic acid group directly attached to the imidazole ring opens up possibilities for targeting enzymes where this acidic functionality can interact with active site residues.

-

Potential Target 3: Metallo-β-Lactamases (MBLs)

-

Scientific Rationale: Imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of VIM-type metallo-β-lactamases, enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[8] The carboxylic acid group is crucial for coordinating with the metal ions in the active site of these enzymes.

-

Therapeutic Implications:

-

Infectious Diseases: Development of MBL inhibitors is a critical strategy to combat antibiotic resistance in Gram-negative bacteria.

-

-

-

Potential Target 4: Prolyl Oligopeptidase (PREP)

-

Scientific Rationale: 2-substituted imidazoles have been shown to be highly potent inhibitors of prolyl oligopeptidase, a serine protease implicated in neurodegenerative diseases.[9][10] While the initial inhibitors were electrophilic, the imidazole ring itself was found to confer high potency through a non-covalent binding mode.[9][10]

-

Therapeutic Implications:

-

The 4-Amino Group: A Handle for Diverse Interactions

The 4-amino group is a common feature in many bioactive molecules, including the well-known 4-aminoquinoline antimalarials.

-

Potential Target 5: Parasitic Heme Detoxification Pathway

-

Scientific Rationale: The 4-aminoquinoline scaffold, exemplified by chloroquine, is known to interfere with heme detoxification in the malaria parasite Plasmodium falciparum. While the quinoline ring is absent in our molecule, the 4-amino substituted heterocyclic system is a key pharmacophoric element.[11][12][13]

-

Therapeutic Implications:

-

Infectious Diseases: Novel compounds that can overcome resistance to existing antimalarials are urgently needed.

-

-

Experimental Workflows for Target Identification and Validation

A systematic approach is required to elucidate the primary therapeutic targets of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid. The following experimental workflows provide a roadmap for this investigation.

Workflow 1: Initial Target Class Screening

This phase aims to broadly identify the types of biological targets with which the compound interacts.

Step-by-Step Protocol:

-

Phenotypic Screening:

-

Utilize a panel of diverse cancer cell lines to assess anti-proliferative activity.

-

Employ assays for metabolic activity (e.g., glucose uptake, lactate production) in relevant cell types (e.g., hepatocytes, myotubes).

-

Screen for antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

-

Assess immunomodulatory effects in primary immune cells (e.g., T cells, macrophages) by measuring cytokine production.

-

-

Broad-Panel Kinase and GPCR Screening:

-

Submit the compound to a commercial service for screening against a large panel of kinases and G-protein coupled receptors (GPCRs) to identify potential off-target effects and novel targets.

-

-

Data Analysis and Hypothesis Generation:

-

Analyze the results from the phenotypic and panel screens to identify patterns of activity that suggest engagement with specific signaling pathways or target classes.

-

Diagram: Initial Target Identification Workflow

Caption: Workflow for initial identification of biological activity.

Workflow 2: Validation of Hypothesized Targets

Once initial hypotheses are generated, a more focused approach is needed to validate specific targets.

Step-by-Step Protocol for AMPK Activation:

-

Western Blot Analysis:

-

Treat cells (e.g., HepG2, C2C12) with varying concentrations of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid.

-

Perform Western blotting to detect the phosphorylation of AMPK (at Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

-

-

In Vitro Kinase Assay:

-

Conduct an in vitro kinase assay using recombinant AMPK to determine if the compound directly activates the enzyme.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Perform CETSA to confirm direct target engagement of the compound with AMPK in a cellular context.

-

Diagram: AMPK Target Validation Workflow

Caption: Stepwise validation of AMPK as a direct target.

Quantitative Data Summary

While specific quantitative data for 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is not yet available, the following table provides a comparative summary of the activity of related compounds to guide experimental design and interpretation.

| Compound Class | Example Compound | Target(s) | Potency Range | Therapeutic Area |

| Aminoimidazole Carboxamide | AICAR | AMPK | µM range | Cancer, Diabetes |

| Imidazole Carboxylic Acid | Derivative 55 | Metallo-β-Lactamase | nM range | Infectious Disease |

| 2-Substituted Imidazole | PREP Inhibitor | Prolyl Oligopeptidase | nM range | Neurodegeneration |

| 4-Aminoquinoline | Chloroquine | Heme Polymerase (putative) | nM range | Malaria |

Conclusion and Future Directions

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is a promising scaffold with the potential to modulate multiple, clinically relevant therapeutic targets. The structural analogies to known bioactive molecules provide a strong rationale for investigating its effects on AMPK, ATIC, metallo-β-lactamases, and prolyl oligopeptidase. The experimental workflows outlined in this guide offer a clear path to elucidating its mechanism of action and unlocking its full therapeutic potential. Further derivatization of this core structure, guided by the findings of these initial studies, could lead to the development of novel, potent, and selective therapeutics for a range of diseases.

References

-

Ratan, K. et al. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. Journal of Biological Chemistry, 280(47), 39582-93. [Link]

-

Various authors. (2023). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC, [Link]

-

Various authors. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI, [Link]

-

Wikipedia contributors. (Accessed 2024). Synthetic drug. Wikipedia, [Link]

-

Various authors. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC, [Link]

-

Various authors. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI, [Link]

-

Nath, N. et al. (2006). 5-aminoimidazole-4-carboxamide ribonucleoside: a novel immunomodulator with therapeutic efficacy in experimental autoimmune encephalomyelitis. The Journal of Immunology, 176(4), 2631-9. [Link]

-

Wang, Z. et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]

-

Song, X. M. et al. (2002). 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice. Diabetologia, 45(1), 56-65. [Link]

-

Kim, D. H. et al. (2016). Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye. Investigative Ophthalmology & Visual Science, 57(1), 244-52. [Link]

-

Various authors. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC, [Link]

-

Kilpeläinen, T. P. et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1635-1640. [Link]

-

Kilpeläinen, T. P. et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. PMC, [Link]

-

Pastore, C. et al. (2011). Association of the 5-aminoimidazole-4-carboxamide ribonucleotide transformylase gene with response to methotrexate in juvenile idiopathic arthritis. Arthritis & Rheumatism, 63(7), 2135-43. [Link]

-

PubChem. (Accessed 2024). 5-Aminoimidazole-4-carboxamide. PubChem, [Link]

-

Various authors. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ResearchGate, [Link]

-

Le-Marchand, S. et al. (2003). 5-aminoimidazole-4-carboxy-amide-1-beta-D-ribofuranoside Treatment Ameliorates Hyperglycaemia and Hyperinsulinaemia but Not Dyslipidaemia in KKAy-CETP Mice. Diabetologia, 46(6), 785-92. [Link]

-

Guigas, B. et al. (2006). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside and metformin inhibit hepatic glucose phosphorylation by an AMP-activated protein kinase-independent effect on glucokinase translocation. Diabetes, 55(4), 865-74. [Link]

-

Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10. [Link]

-

Pung, D. et al. (2019). Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values. Biochemistry, 58(4), 249-259. [Link]

-

Kyle, D. E. et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4918-25. [Link]

-

Romero, M. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 14, 1055-1070. [Link]

-

Singh, A. et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 595-606. [Link]

-

Kyle, D. E. et al. (2012). Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4918-25. [Link]

Sources

- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-aminoimidazole-4-carboxamide ribonucleoside: a novel immunomodulator with therapeutic efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-aminoimidazole-4-carboxy-amide-1-beta-D-ribofuranoside treatment ameliorates hyperglycaemia and hyperinsulinaemia but not dyslipidaemia in KKAy-CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of the 5-aminoimidazole-4-carboxamide ribonucleotide transformylase gene with response to methotrexate in juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The vast chemical space of heterocyclic compounds continues to be a fertile ground for the discovery of novel therapeutics. Within this landscape, imidazole derivatives have consistently demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid represents a molecule of interest within this class; however, its specific mechanism of action remains largely uncharacterized in publicly available literature. This guide serves as a comprehensive roadmap for researchers, providing a structured, multi-pronged approach to systematically investigate and define the biological targets and molecular pathways modulated by this compound. We will eschew a rigid, templated approach and instead present a logical, causality-driven workflow, from initial computational predictions to rigorous experimental validation and pathway analysis. This document is designed to empower researchers to not only elucidate the mechanism of this specific molecule but also to provide a transferable framework for the study of other novel chemical entities.

Introduction: The Compound and the Quest for Mechanism

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 858512-11-5) is a small molecule belonging to the imidazole class of heterocyclic aromatic compounds.[4] The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine, purines in DNA, and histamine, which contributes to the diverse biological activities observed in imidazole derivatives.[5][6] Given its structural features—an amino group and a carboxylic acid moiety on a methylated imidazole core—it is plausible that this compound could act as a mimetic of endogenous molecules, potentially interfering with metabolic or signaling pathways.

The critical challenge in drug discovery is to move from a compound with an interesting phenotype to a deep understanding of its molecular mechanism. This understanding is paramount for optimizing lead compounds, predicting potential side effects, and developing a compelling therapeutic rationale.[7][8] This guide will lay out a systematic, multi-phase strategy to deconstruct the mechanism of action of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid.

Phase I: Target Identification - Finding Where the Molecule Binds

The foundational step in mechanism of action studies is the identification of the direct molecular target(s) of the compound.[9] We will explore a combination of computational and experimental approaches to generate and validate hypotheses about the protein(s) with which our compound interacts.

In Silico Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, ranked lists of potential protein targets, helping to focus our experimental efforts.[10] These methods leverage the principle that a drug's structure dictates its function and, therefore, its binding partners.

Methodology:

-

Similarity-Based Approaches: The structure of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid can be compared against databases of known ligands (e.g., ChEMBL, DrugBank) to identify compounds with similar structures that have known targets. The underlying assumption is that structurally similar molecules may bind to similar proteins.

-

Machine Learning and AI: Advanced machine learning models can predict drug-target interactions (DTIs) by learning from vast datasets of known interactions.[11][12] These models can identify complex relationships between chemical features and protein targets that are not immediately obvious.

-

Molecular Docking: If high-resolution 3D structures of potential target proteins are available (from sources like the Protein Data Bank), molecular docking simulations can predict the preferred binding orientation and affinity of our compound within the protein's active or allosteric sites.[13]

Expected Outcome: A prioritized list of potential protein targets for subsequent experimental validation.

Experimental Target Identification: Capturing the Binding Partner

Experimental methods provide direct evidence of a physical interaction between the compound and its target protein(s). These techniques can be broadly categorized into affinity-based (label-based) and label-free methods.[7][8]

These techniques involve chemically modifying the compound to "fish" for its binding partners in a complex biological sample like a cell lysate.[7]

Workflow Diagram: Affinity-Based Pull-Down

Caption: Workflow for affinity-based target identification.

Detailed Protocol: On-Bead Affinity Pull-Down

-

Synthesis: Covalently attach 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid to a solid support (e.g., agarose beads) via a linker arm. The attachment point should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.

-

Incubation: Incubate the compound-conjugated beads with a cell lysate from a relevant cell line. The lysate contains the entire proteome of the cell.

-

Binding: Target proteins that have an affinity for the compound will bind to the beads.

-

Washing: Perform a series of washes with buffer to remove proteins that are non-specifically bound to the beads.

-

Elution: Elute the specifically bound proteins from the beads, often by using a high salt concentration, a pH change, or a solution of the free compound to out-compete the bead-bound ligand.

-